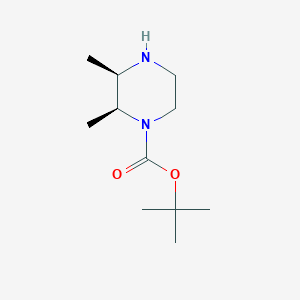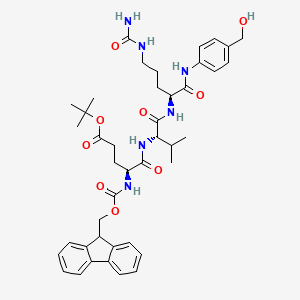
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
Descripción general
Descripción
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The acryloyloxy group is then introduced through a reaction with acryloyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of by-products . The use of continuous flow reactors allows for the efficient synthesis of the compound with minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acryloyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyloxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene core can interact with biological macromolecules, leading to changes in their function. The acryloyloxy group can undergo polymerization, forming crosslinked networks that are useful in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-hydroxy-2-oxo-2h-chromene-3-carboxylate: Lacks the acryloyloxy group, resulting in different chemical properties and applications.
Methyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the acryloyloxy and ethyl ester groups, which confer specific reactivity and potential for polymerization. This makes it particularly valuable in applications requiring crosslinkable materials .
Propiedades
IUPAC Name |
ethyl 2-oxo-7-prop-2-enoyloxychromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-3-13(16)20-10-6-5-9-7-11(14(17)19-4-2)15(18)21-12(9)8-10/h3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVPMRPFUXQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C=C)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)

![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)




![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)


